molecular formula C8H7F3N2O2 B12435214 N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine

N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12435214
M. Wt: 220.15 g/mol
InChI Key: GDEBBTWHSBXNJB-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzamidoxime is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the benzene ring at the 3-position and an amidoxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethoxylation of a suitable benzene derivative, followed by the conversion of the resulting intermediate to the amidoxime .

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethoxy)benzamidoxime are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzamidoxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or other derivatives.

    Reduction: Reduction reactions can convert the amidoxime group to amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oximes, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Trifluoromethoxy)benzamidoxime has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been explored for their potential biological activities, including fungicidal and antibacterial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of materials with unique properties, such as fluorinated polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzamidoxime: Similar in structure but with the trifluoromethoxy group at the 4-position.

    3-(Trifluoromethyl)benzamidoxime: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethyl)benzamidoxime: Similar to 3-(Trifluoromethyl)benzamidoxime but with the trifluoromethyl group at the 4-position.

Uniqueness

3-(Trifluoromethoxy)benzamidoxime is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethoxy group can also enhance the compound’s stability and lipophilicity compared to its trifluoromethyl counterparts .

Properties

IUPAC Name

N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBBTWHSBXNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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